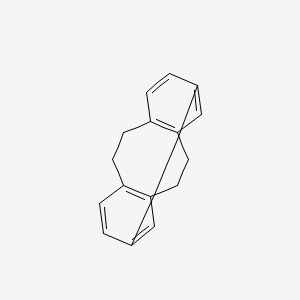
(2.2.2)(1,2,4)Cyclophane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2.2.2)(1,2,4)Cyclophane is a unique organic compound characterized by its multibridged cyclophane structure. This compound consists of three benzene rings connected by ethano bridges, forming a cyclic cavity. The molecular formula of this compound is C18H18, and it has a molecular weight of 234.3355 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2.2.2)(1,2,4)Cyclophane involves the thermal bond reorganization of 1,2-bis(1,2-dihydrobenzocyclobuten-4-yl)ethane. This process utilizes benzocyclobutenes as intermediates . The reaction conditions typically involve heating the precursor compound to induce the necessary bond reorganization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key challenge in industrial production lies in the precise control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: (2.2.2)(1,2,4)Cyclophane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, such as cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings of the cyclophane structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated cyclophane derivatives.
科学研究应用
(2.2.2)(1,2,4)Cyclophane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties of strained aromatic systems and the effects of bridge strain on reactivity.
Biology: The compound’s unique structure makes it a potential candidate for studying host-guest chemistry and molecular recognition.
Medicine: Research into cyclophane derivatives explores their potential as drug delivery systems and therapeutic agents.
作用机制
The mechanism of action of (2.2.2)(1,2,4)Cyclophane involves its ability to form inclusion complexes with various guest molecules. The cyclic cavity of the cyclophane structure can host electrophilic or cationic guests, facilitating molecular recognition and binding. This property is exploited in applications such as ion-selective electrodes and chelation processes .
相似化合物的比较
(2.2.2)Paracyclophane: Similar in structure but with different bridging patterns.
Deltaphane: Another cyclophane with a different arrangement of aromatic rings and bridges.
Uniqueness: (2.2.2)(1,2,4)Cyclophane is unique due to its specific bridging pattern and the resulting strain in its aromatic rings. This strain influences its reactivity and makes it a valuable compound for studying the effects of structural constraints on chemical behavior .
属性
CAS 编号 |
58002-98-5 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC 名称 |
tetracyclo[8.6.2.04,15.07,12]octadeca-1(16),2,4(15),7(12),8,10-hexaene |
InChI |
InChI=1S/C18H18/c1-2-14-4-6-16-8-7-15-5-3-13(1)11-17(15)9-10-18(16)12-14/h3-6,11-12H,1-2,7-10H2 |
InChI 键 |
APDVWYTWRPQAFD-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC3=C(CCC4=C(CC3)C=C1C=C4)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole](/img/structure/B13980102.png)
![Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13980104.png)
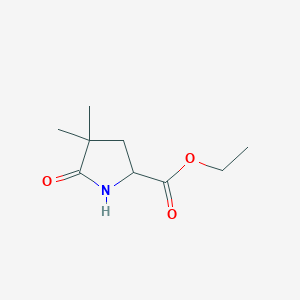
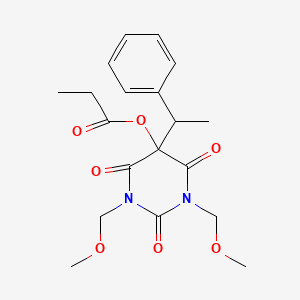
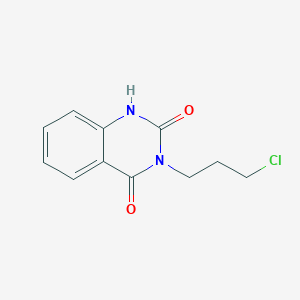

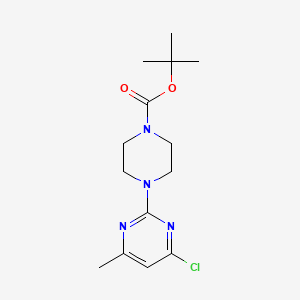
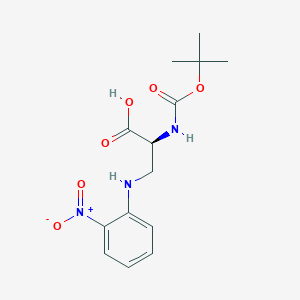
![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)
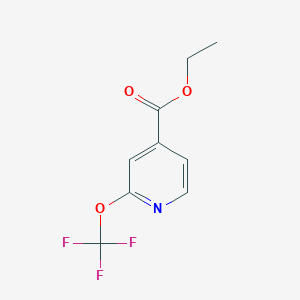
![(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)

